Cas no 1221793-63-0 (2-Ethoxy-8-methylquinoline)

2-Ethoxy-8-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 2-Ethoxy-8-methylquinoline
- MFCD16036158
- 1221793-63-0
- BS-21259
- DB-365063
- Quinoline, 2-ethoxy-8-methyl-
- DTXSID50682436
- SB68227
- WYB79363
- CS-0442663
- AKOS006334207
-
- MDL: MFCD16036158
- インチ: InChI=1S/C12H13NO/c1-3-14-11-8-7-10-6-4-5-9(2)12(10)13-11/h4-8H,3H2,1-2H3
- InChIKey: ATBOAPKGWCCESM-UHFFFAOYSA-N
- ほほえんだ: CCOC1=NC2=C(C)C=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 187.10000
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- PSA: 22.12000
- LogP: 2.94190
2-Ethoxy-8-methylquinoline セキュリティ情報
2-Ethoxy-8-methylquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Ethoxy-8-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145230-100g |
2-ethoxy-8-methylquinoline |
1221793-63-0 | 95% | 100g |
$631 | 2023-02-18 | |
TRC | B433698-50mg |
2-Ethoxy-8-methylquinoline |
1221793-63-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB274183-25 g |
2-Ethoxy-8-methylquinoline; 98% |
1221793-63-0 | 25g |
€279.00 | 2022-06-11 | ||
abcr | AB274183-100 g |
2-Ethoxy-8-methylquinoline; 98% |
1221793-63-0 | 100g |
€595.00 | 2022-06-11 | ||
Apollo Scientific | OR901702-5g |
2-Ethoxy-8-methylquinoline |
1221793-63-0 | 98% | 5g |
£100.00 | 2025-02-20 | |
TRC | B433698-100mg |
2-Ethoxy-8-methylquinoline |
1221793-63-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
TRC | B433698-10mg |
2-Ethoxy-8-methylquinoline |
1221793-63-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
Apollo Scientific | OR901702-100g |
2-Ethoxy-8-methylquinoline |
1221793-63-0 | 98% | 100g |
£435.00 | 2025-02-20 | |
Apollo Scientific | OR901702-25g |
2-Ethoxy-8-methylquinoline |
1221793-63-0 | 98% | 25g |
£185.00 | 2025-02-20 | |
abcr | AB274183-5g |
2-Ethoxy-8-methylquinoline, 98%; . |
1221793-63-0 | 98% | 5g |
€144.00 | 2024-04-20 |
2-Ethoxy-8-methylquinoline 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
2-Ethoxy-8-methylquinolineに関する追加情報
Professional Introduction to 2-Ethoxy-8-methylquinoline (CAS No: 1221793-63-0)
2-Ethoxy-8-methylquinoline, identified by the Chemical Abstracts Service Number (CAS No) 1221793-63-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 2-Ethoxy-8-methylquinoline, including its ethoxy and methyl substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity studies.
The quinoline scaffold has a rich history in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 2-Ethoxy-8-methylquinoline has emerged as a compound of interest due to its structural novelty and the potential for further derivatization to enhance its pharmacological profile. The ethoxy group at the 2-position and the methyl group at the 8-position introduce specific electronic and steric effects that can modulate the compound's interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of 2-Ethoxy-8-methylquinoline with various biological targets. Studies have suggested that this compound may interact with proteins involved in signal transduction pathways, making it a promising candidate for investigating mechanisms related to diseases such as cancer and neurodegeneration. The methyl and ethoxy substituents are particularly important in determining the compound's binding affinity and selectivity, which are critical factors in drug design.
In vitro studies have begun to uncover the potential bioactivities of 2-Ethoxy-8-methylquinoline. Initial experiments have shown that this compound exhibits inhibitory effects on certain enzymes implicated in cancer cell proliferation. The quinoline core is known to disrupt microtubule formation, which is a key mechanism in many anticancer drugs. Additionally, the ethoxy and methyl groups may enhance solubility and cell membrane permeability, improving bioavailability—a crucial aspect for therapeutic efficacy.
The synthesis of 2-Ethoxy-8-methylquinoline represents an interesting challenge for organic chemists due to the need for precise functionalization of the quinoline ring. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have facilitated more efficient routes to complex heterocycles like this one. These advances not only improve yield but also allow for greater control over regioselectivity, enabling the introduction of specific substituents at desired positions on the quinoline ring.
One of the most compelling aspects of 2-Ethoxy-8-methylquinoline is its potential as a lead compound for drug discovery. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify various parts of the molecule to optimize its biological activity. For instance, exploring analogs with different alkyl or aryl substituents at the 2- and 8-positions could reveal new pharmacophores responsible for its observed effects. Such modifications are essential for developing novel therapeutic agents with improved efficacy and reduced side effects.
The role of 2-Ethoxy-8-methylquinoline in medicinal chemistry extends beyond its direct biological activity. It serves as a valuable intermediate in the synthesis of more complex molecules with tailored properties. For example, it can be used as a precursor in constructing fused heterocyclic systems or as a building block for designing molecules that mimic natural products known for their therapeutic benefits. This versatility underscores its importance in both academic research and industrial drug development pipelines.
As research continues to evolve, so do the tools available for studying compounds like 2-Ethoxy-8-methylquinoline. High-throughput screening technologies allow for rapid testing of large libraries of compounds against various biological targets, accelerating the discovery process. Additionally, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution structural information, aiding in elucidating mechanisms of action and optimizing synthetic routes.
The future prospects for 2-Ethoxy-8-methylquinoline are promising, with ongoing investigations focusing on its potential applications in treating neurological disorders and chronic diseases. The ability to fine-tune its structure through medicinal chemistry approaches offers hope for developing treatments that address unmet medical needs. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,2-Ethoxy-8-methylquinoline (CAS No: 1221793-63-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at treating cancer, inflammation, and other diseases. As our understanding of molecular interactions deepens through innovative technologies and interdisciplinary collaboration,2-Ethoxy-8-methylquinoline will continue to play a vital role in advancing therapeutic strategies across multiple medical disciplines.
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